molecular formula C13H12N2O2 B8722551 4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B8722551
M. Wt: 228.25 g/mol
InChI Key: UGJBBMBCGHHVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H12N2O2. It is characterized by the presence of a hydroxyl group (-OH) attached to a benzamide structure, which is further linked to a pyridine ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with pyridine-3-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydroxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group and the amide moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position and the pyridine ring at the 3-position of the methylene bridge allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C13H12N2O2/c16-12-5-3-11(4-6-12)13(17)15-9-10-2-1-7-14-8-10/h1-8,16H,9H2,(H,15,17)

InChI Key

UGJBBMBCGHHVCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.